[S-(R*,R*)]-α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic Acid [S-(R*,R*)]-α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic Acid
Brand Name: Vulcanchem
CAS No.: 120701-87-3
VCID: VC0123422
InChI: InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15)/t5-,7-/m0/s1
SMILES: CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O
Molecular Formula: C7H12N4O4S
Molecular Weight: 248.26 g/mol

[S-(R*,R*)]-α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic Acid

CAS No.: 120701-87-3

Reference Standards

VCID: VC0123422

Molecular Formula: C7H12N4O4S

Molecular Weight: 248.26 g/mol

[S-(R*,R*)]-α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic Acid - 120701-87-3

CAS No. 120701-87-3
Product Name [S-(R*,R*)]-α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic Acid
Molecular Formula C7H12N4O4S
Molecular Weight 248.26 g/mol
IUPAC Name (2S,3S)-2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid
Standard InChI InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15)/t5-,7-/m0/s1
Standard InChIKey HTKDZWPPZOALOH-FSPLSTOPSA-N
Isomeric SMILES C[C@](CN1C=CN=N1)([C@H](C(=O)O)N)S(=O)O
SMILES CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O
Canonical SMILES CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O
Synonyms YTR 830H-II;
PubChem Compound 10014888
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator